2-(2-Chloro-4-fluorophenyl)acetimidamide

Description

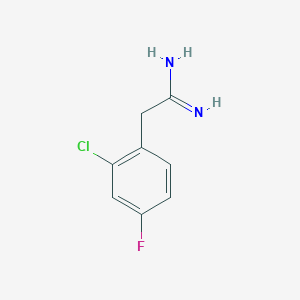

2-(2-Chloro-4-fluorophenyl)acetimidamide is a substituted acetimidamide derivative characterized by a phenyl ring bearing chloro (Cl) and fluoro (F) substituents at the 2- and 4-positions, respectively. The acetimidamide functional group (NH$_2$-C=N-) distinguishes it from conventional acetamides, conferring unique electronic and steric properties.

Structure

2D Structure

Properties

Molecular Formula |

C8H8ClFN2 |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

2-(2-chloro-4-fluorophenyl)ethanimidamide |

InChI |

InChI=1S/C8H8ClFN2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H3,11,12) |

InChI Key |

LMSVCPFUQGYMFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)acetimidamide typically involves the reaction of 2-chloro-4-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to convert the nitrile group to an amidoxime, followed by further reaction to form the ethanimidamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)acetimidamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The ethanimidamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with different nucleophiles replacing the chloro or fluoro groups.

Oxidation: Products include corresponding oxides or carboxylic acids.

Reduction: Products include amines or reduced derivatives of the original compound.

Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)acetimidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Aromatic Reactivity

The 2-chloro-4-fluorophenyl moiety introduces electron-withdrawing groups (EWGs) that deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to unsubstituted or electron-rich analogs. Key comparisons include:

- 2-(4-Bromophenyl)acetimidamide hydrochloride (): Replacing the 2-Cl and 4-F substituents with a single 4-Br group simplifies steric hindrance but retains EWG effects. The bromine atom’s larger atomic radius may influence crystal packing and solubility .

- 2-Chloroacetophenone derivatives (): The ketone functional group in 2-chloroacetophenone lacks the amidine’s basicity, resulting in weaker hydrogen-bonding capacity and distinct reactivity in nucleophilic additions .

Backbone Modifications and Pharmacological Implications

- 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride (): The propan-2-amine backbone introduces a tertiary amine, which enhances solubility in acidic environments (as a hydrochloride salt). This compound is investigated for CNS applications due to amine-mediated receptor interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

Table 2: Analytical Techniques for Characterization

Pharmacological Potential

While direct data for this compound are unavailable, its structural analogs suggest plausible applications:

- Amidine-mediated interactions : The amidine group may target serine proteases or ion channels, akin to other amidine-based therapeutics.

- Electron-withdrawing substituents : The 2-Cl and 4-F groups could enhance metabolic stability by reducing oxidative degradation .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(2-Chloro-4-fluorophenyl)acetimidamide?

The synthesis typically involves acetimidamide formation via nitrile intermediate activation. Optimal conditions include:

- Temperature : 120 °C (critical for efficient cyclization)

- Solvent : DMSO (preferred over DMF due to easier aqueous-phase removal during work-up)

- Residence time : 13.3 minutes (maximizes yield while minimizing side reactions) .

Key purity and yield data under varying conditions are summarized below:

| Condition Set | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 85.4 | 91 |

| 4 | 91.5 | 93 |

Methodological Tip : Monitor reaction progress via HPLC to identify intermediates and optimize quenching times.

Q. How is the structural integrity of this compound confirmed?

- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing using SHELX programs for refinement .

- Spectroscopy : Compare experimental NMR shifts (¹H/¹³C) with DFT-calculated values to validate stereoelectronic effects.

- Mass spectrometry : Confirm molecular weight (C₈H₈ClFN₂, MW 200.23) with high-resolution ESI-MS .

Q. What purification strategies are effective for isolating this compound?

- Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice stability.

- HPLC : Employ reverse-phase C18 columns for high-purity isolation (>98%) .

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data for this compound be resolved?

- Case Study : If NMR suggests conformational flexibility but X-ray data shows rigidity:

Q. What computational methods predict the pharmacological activity of this compound?

- Docking simulations : Screen against target proteins (e.g., HBV polymerase) using AutoDock Vina.

- ADMET profiling : Use SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability.

- QSAR modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with antiviral activity .

Q. How do reaction parameters influence scalability in continuous-flow synthesis?

- Residence time : Longer times (e.g., >15 min) increase yield but risk decomposition.

- Temperature gradients : Maintain <5 °C variation to prevent hot spots.

- Solvent choice : DMSO’s high boiling point enables stable flow rates at 120 °C .

Experimental Design : Use a design-of-experiments (DoE) approach to map parameter interactions (e.g., temperature vs. pressure).

Q. What strategies mitigate batch-to-batch variability in yield?

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Precursor standardization : Ensure consistent purity of 2-chloro-4-fluorophenyl starting materials (e.g., via GC-MS validation) .

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for side-reaction suppression .

Q. How is the compound’s stability under physiological conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.